1,4-Dichloro-7-fluoroisoquinoline
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Overview
Description
1,4-Dichloro-7-fluoroisoquinoline: is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. The presence of chlorine and fluorine atoms in the structure of this compound imparts unique chemical and physical properties, making it an important compound in various scientific and industrial applications .
Scientific Research Applications
1,4-Dichloro-7-fluoroisoquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that fluorinated isoquinolines, a group to which 1,4-dichloro-7-fluoroisoquinoline belongs, are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities .
Mode of Action
Fluorinated isoquinolines are known to exhibit unique bioactivities due to the electrostatic and steric effects that result from the introduction of fluorine atoms .
Biochemical Pathways
Fluorinated isoquinolines, in general, are known to impact various biochemical pathways due to their unique bioactivities .
Result of Action
It is known that fluorinated isoquinolines can cause unique bioactivities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-7-fluoroisoquinoline can be synthesized through several synthetic routes. One common method involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring. This can be achieved through halogenation reactions using reagents such as chlorine gas and fluorine gas under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that include the cyclization of precursors bearing pre-fluorinated and pre-chlorinated benzene rings. These processes are optimized for high yield and purity, and may involve the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dichloro-7-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace chlorine or fluorine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives .
Comparison with Similar Compounds
1,4-Dichloroisoquinoline: Similar in structure but lacks the fluorine atom.
7-Fluoroisoquinoline: Similar in structure but lacks the chlorine atoms.
1,4-Dichloro-7-methylisoquinoline: Similar in structure but has a methyl group instead of a fluorine atom.
Uniqueness: 1,4-Dichloro-7-fluoroisoquinoline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
1,4-dichloro-7-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-8-4-13-9(11)7-3-5(12)1-2-6(7)8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQMPLFHBMTYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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